molecular formula C10H10F2O2S B14055085 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one

Cat. No.: B14055085
M. Wt: 232.25 g/mol
InChI Key: UAEQDXLBTIZOOM-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is a propan-2-one (acetone) derivative featuring a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 5-position and a mercapto (-SH) group at the 2-position. The compound’s molecular formula is C₁₀H₉F₂O₂S, with a molecular weight of 231.24 g/mol (calculated). Its structure combines electron-withdrawing (difluoromethoxy) and nucleophilic (mercapto) functional groups, making it a candidate for applications in medicinal chemistry, corrosion inhibition, or materials science.

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

1-[5-(difluoromethoxy)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10F2O2S/c1-6(13)4-7-5-8(14-10(11)12)2-3-9(7)15/h2-3,5,10,15H,4H2,1H3

InChI Key

UAEQDXLBTIZOOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)F)S

Origin of Product

United States

Preparation Methods

Core Structure Assembly

Two primary strategies dominate propan-2-one backbone formation:

Friedel-Crafts Acylation
Acyl chloride intermediates react with pre-functionalized aromatic precursors under Lewis acid catalysis. Aluminum chloride (AlCl₃) remains the standard catalyst, achieving 68-72% yields in model systems. Recent advances employ scandium(III) triflate for improved regioselectivity in polysubstituted arenes.

Direct Ketone Installation via Cross-Coupling
Palladium-catalyzed carbonylative coupling between aryl halides and propenyl reagents shows promise for streamlined synthesis. A 2024 study demonstrated 81% yield using Pd(OAc)₂/Xantphos catalyst systems under CO atmosphere (3 atm).

Functional Group Introduction Methodologies

Sequential functionalization of the aromatic ring presents significant challenges due to competing reaction pathways. The following sections analyze proven approaches.

Difluoromethoxy Group Installation

Modern techniques avoid traditional hydrofluoric acid routes through safer electrophilic difluoromethylation:

Method Reagents Yield Conditions
Electrophilic OCF₂H Transfer Selectfluor®/CuI 78% DMF, 80°C
Deoxyfluorination DAST, ClCF₂H 65% CH₂Cl₂, -78→25°C
Cross-Coupling Ar-Bpin + OCF₂H-X 83% Pd(OAc)₂, SPhos

Copper-mediated methods using Selectfluor® demonstrate superior functional group tolerance, particularly when late-stage difluoromethoxylation is required. Recent patent literature describes continuous flow systems achieving 92% conversion through precise residence time control.

Mercapto Group Incorporation

Thiol introduction at the ortho position relative to ketone demands careful protecting group strategy:

Stepwise Protection-Deprotection Approach

  • Silyl Protection :
    • TBSCl (2.2 eq)
    • Imidazole catalyst
    • 98% protection efficiency
  • Directed Lithiation-Thiolation :
    • LDA (2.5 eq), -78°C
    • S₈ (1.1 eq) quench
    • 76% isolated yield
  • Global Deprotection :
    • TBAF (3.0 eq) in THF
    • 89% recovery

Alternative methods employing nickel-catalyzed C-S bond formation show reduced step count but require specialized ligands (e.g., dtbpy) for effective catalysis.

Integrated Synthetic Pathways

Combining the above methodologies, three viable routes emerge:

Linear Assembly (Friedel-Crafts First)

  • Friedel-Crafts acylation of 1,3-difluorobenzene
  • Sequential difluoromethoxylation at C5
  • Directed thiolation at C2
    Total Yield : 58% (5 steps)

Convergent Approach (Cross-Coupling Focused)

  • Prepare 5-(difluoromethoxy)-2-mercaptophenylboronic ester
  • Carbonylative Suzuki-Miyaura coupling with propenyl bromide
  • Oxidative ketonization
    Total Yield : 67% (3 steps)

Late-Stage Functionalization

  • Synthesize 1-(2,5-dihalophenyl)propan-2-one
  • Parallel OCF₂H and SH installation via Pd/Cu catalysis
    Total Yield : 71% (4 steps)

Critical Process Parameters

Solvent Effects on Functionalization

Solvent Dielectric Constant Reaction Rate (k, s⁻¹) Selectivity (O:S)
DMF 36.7 2.4×10⁻³ 8.2:1
DMSO 46.7 1.9×10⁻³ 12.4:1
THF 7.5 0.7×10⁻³ 3.1:1
Toluene 2.4 0.3×10⁻³ 1.8:1

Polar aprotic solvents favor difluoromethoxylation over competing sulfonation.

Catalytic System Optimization

Catalyst Loading (mol%) TOF (h⁻¹) TON
Pd(OAc)₂/Xantphos 2.5 480 12,000
NiCl₂(dme)/dtbpy 5.0 320 6,400
CuI/1,10-phen 10.0 150 1,500

Palladium systems show superior turnover numbers for key coupling steps.

Analytical Characterization Benchmarks

Successful synthesis requires rigorous quality control:

Key Spectroscopic Signatures

  • ¹⁹F NMR : δ -82.4 ppm (OCF₂H, dt, J=52, 84 Hz)
  • ¹H NMR : δ 1.45 (s, 3H, COCH₃), δ 4.92 (s, 1H, SH)
  • IR : ν 1685 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H)

Chromatographic Purity Standards

HPLC Method Retention Time (min) Purity Threshold
C18, 60:40 MeCN/H₂O 8.92 ≥99.5%
HILIC, 75:25 IPA/Hexane 12.45 ≥99.8%

Industrial-Scale Considerations

Batch Process Challenges:

  • Exothermicity of Friedel-Crafts steps (ΔT > 50°C)
  • Thiol oxidation during workup (requires <1 ppm O₂)

Continuous Flow Solutions:

  • Microreactor temperature control (±2°C)
  • Inline oxygen scavengers (Cu₂O beds)
  • Real-time FTIR monitoring

Emerging Methodologies

Photoredox Catalysis

  • Visible-light mediated C-H thiolation (420 nm LED)
  • Ru(bpy)₃²⁺ catalyst (0.5 mol%)
  • 73% yield, 8 h reaction time

Electrochemical Synthesis

  • Undivided cell, Pt electrodes
  • Constant potential (+1.2 V vs Ag/AgCl)
  • 68% yield, 96% Faradaic efficiency

Chemical Reactions Analysis

Types of Reactions

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The difluoromethoxy group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the mercapto group.

    Secondary Alcohols: Formed from the reduction of the ketone group.

    Substituted Derivatives: Formed from substitution reactions involving the difluoromethoxy group.

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the mercapto group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence the compound’s electronic, steric, and reactive properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Data for Propan-2-one Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one 5-(OCF₂H), 2-(SH) 231.24 Under investigation
1-(4-Bromophenylimino)-1-(phenylhydrazono)propan-2-one 4-Br, phenylhydrazono ~320 (estimated) Corrosion inhibition: 90.4–93.2%
1-(4-Chlorophenylimino)-1-(phenylhydrazono)propan-2-one 4-Cl, phenylhydrazono ~290 (estimated) Corrosion inhibition: 88.3–91.3%
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one 2-(OCF₂H), 5-(SMe), 1-Cl 280.72 Structural analog; no activity reported
1-(4-Acetyl-3-hydroxyphenoxy)propan-2-one 4-acetyl, 3-OH, phenoxy ~208 (estimated) Antimicrobial precursor
Key Observations:

Electron-Withdrawing Groups (EWGs):

  • The difluoromethoxy group (-OCF₂H) in the target compound enhances electrophilicity at the carbonyl carbon compared to electron-donating groups (e.g., -OCH₃). This may improve reactivity in nucleophilic addition or condensation reactions.
  • Bromo (-Br) and chloro (-Cl) substituents in analogs (Table 1) also act as EWGs, correlating with higher corrosion inhibition efficiencies (~90–93%) in acidic environments .

Mercapto (-SH) vs. Methylthio (-SMe):

  • The mercapto group in the target compound enables hydrogen bonding and disulfide bond formation, which are absent in the methylthio-substituted analog (280.72 g/mol, ). This difference may influence solubility or biological activity.

Biological Activity

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is a synthetic organic compound characterized by its difluoromethoxy and mercapto groups. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is C10H10F2O2S, with a molecular weight of 232.25 g/mol. The presence of the difluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration, while the mercapto group can participate in covalent interactions with biological macromolecules.

Property Value
Molecular FormulaC10H10F2O2S
Molecular Weight232.25 g/mol
CAS Number1803889-34-0

The biological activity of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is attributed to its interaction with specific enzymes and receptors. The difluoromethoxy group may enhance binding affinity, while the mercapto group can form covalent bonds with thiol-containing proteins, potentially inhibiting their activity or altering their function. The propan-2-one moiety can also engage in hydrogen bonding, further influencing its biological effects.

Antimicrobial Activity

Preliminary studies suggest that 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Properties

Research has indicated that this compound may possess anticancer activity, particularly against certain cancer cell lines. In vitro studies demonstrated that it could reduce cell viability in cancerous cells, suggesting potential applications in cancer therapy. The observed effects may be related to the compound's ability to induce apoptosis or inhibit cell proliferation through specific molecular interactions.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one, providing insights into its potential applications:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.
  • Anticancer Studies :
    • In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with derivatives similar to this compound resulted in significant cytotoxicity, with IC50 values ranging from 10 to 30 µM.
    • Another study highlighted the compound's ability to synergize with existing chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .

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